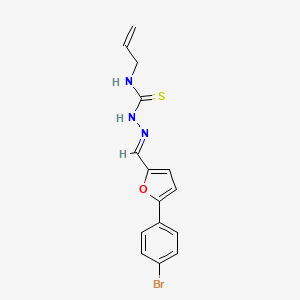
3-(3-hydroxy-3-methylbutyl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex benzamide derivatives often involves multicomponent reactions, as seen in the synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives through a one-pot, multicomponent reaction involving unsymmetrical thioureas, various amines, and methyl bromoacetate (Hossaini et al., 2017). Such methods highlight the complexity and creativity required in synthesizing novel benzamide compounds.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, as demonstrated by the structural elucidation of N-(4-aryl-4-hydroxybutyl)benzamides, which were cyclized under Bischler-Napieralski conditions to yield distinct pyrrole derivatives (Browne et al., 1981). Such studies are crucial for understanding the 3D arrangement of atoms within a molecule and predicting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical properties of benzamides and related compounds often include their reactivity towards various chemical agents. For example, novel synthesis methods have been developed for creating benzamide derivatives with potential applications in various fields, including medicinal chemistry (Bade & Vedula, 2015).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the behavior of chemical compounds under different conditions. The crystal structure studies of specific benzamide derivatives can reveal detailed information on molecular interactions and stability (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as their reactivity, stability, and interactions with biological molecules, are of great interest. Studies on compounds like 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester, used as a chemiluminescence derivatization reagent for amines, highlight the functional versatility and application potential of benzamide-related compounds (Yoshida et al., 2001).
Aplicaciones Científicas De Investigación
Antihyperglycemic Agents
Benzothiazole derivatives, specifically 3-substituted benzylthiazolidine-2,4-diones, have been explored for their potential as antihyperglycemic agents. A study identified a compound within this class that showed promise as a candidate drug for treating diabetes mellitus, highlighting the potential of benzothiazole derivatives in therapeutic applications for metabolic disorders (Nomura et al., 1999).
Antitumor Properties
Benzothiazole derivatives have also been investigated for their antitumor properties, particularly against breast cancer cell lines. The study found that certain derivatives exhibit selective growth inhibitory properties, which could be due to differential uptake and metabolism by cancer cell lines, suggesting a potential pathway for targeted cancer therapy (Kashiyama et al., 1999).
Anti-fibrosis Drug Potential
Research into 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (a compound with a similar structural motif to the one ) has shown potential as an anti-fibrotic drug, demonstrating suppressive effects on renal and hepatic fibrosis, as well as anti-metastatic effects in cancer models. This indicates the versatility of benzothiazole derivatives in treating a range of conditions, including fibrosis and cancer (Kim et al., 2008).
Corrosion Inhibitors
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions, demonstrating their potential application in materials science and engineering. The study showed that these compounds offer higher inhibition efficiencies against steel corrosion than previously reported inhibitors, indicating their potential in industrial applications (Hu et al., 2016).
Histone Deacetylase 6 Inhibitors
A study reported the development of 5-aroylindolyl-substituted hydroxamic acids, one of which exhibited potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound has shown promise in decreasing levels of phosphorylated tau proteins and their aggregation, suggesting a potential therapeutic application in Alzheimer's disease (Lee et al., 2018).
Propiedades
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-13-21-18-16(8-5-9-17(18)25-13)22-19(23)15-7-4-6-14(12-15)10-11-20(2,3)24/h4,6-7,12,16,24H,5,8-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNMKBFFIBYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCCC2NC(=O)C3=CC=CC(=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)
![N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)
![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)